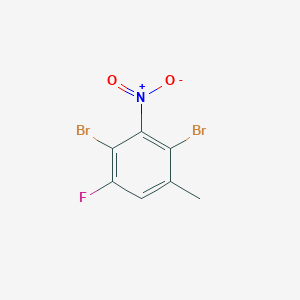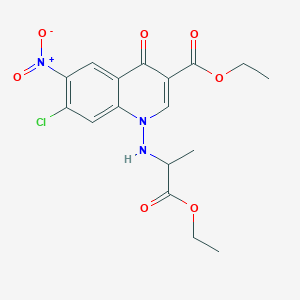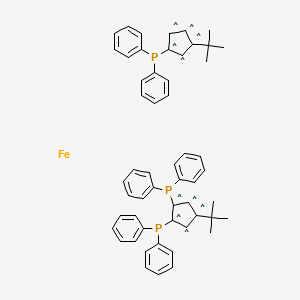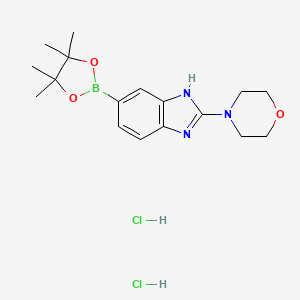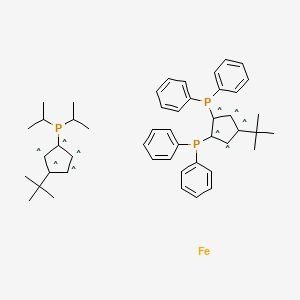
1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene, 98% HiersoPHOS-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene, 98% HiersoPHOS-1” is a type of ferrocene phosphine ligand . It’s used for research purposes .
Molecular Structure The molecular formula of this compound is C48H57FeP3 . Its molecular weight is 782.73 .
Storage This compound should be stored in an inert atmosphere at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Catalysis in Amine Synthesis : Mom et al. (2014) discuss the use of air-stable tridentate and bidentate ferrocenylphosphines, including a derivative of the compound , in palladium-catalyzed formation of secondary and tertiary amines from aryl dihalides. These systems demonstrate excellent selectivity and avoid deleterious dehalogenation of substrates (Mom et al., 2014).
Complex Formation with Palladium and Iron : Sato et al. (1988) explore the reaction of bis(diphenylphosphino)ferrocenes with palladium complexes, leading to the formation of complexes that exhibit a Fe-Pd dative bond. This research highlights the potential of these ferrocene derivatives in creating novel metal complexes (Sato et al., 1988).
Hydroamination Reactions : Wolfarth et al. (2020) describe the use of 1,1'-bis(phosphino)ferrocene ligands in gold-catalyzed hydroamination reactions. The ferrocene backbone in these ligands provides unique electronic and conformational flexibility, enhancing the catalytic activity (Wolfarth et al., 2020).
Role in Chelation and Complexation : Broussier et al. (2001) investigate the synthesis of a bulky ferrocene, derived from a similar compound, and its complexation with Group IX and X elements like Rh, Pd, and Ir. This study offers insights into the chelating abilities of such ferrocene derivatives (Broussier et al., 2001).
Catalytic Synthesis of Carbonates : Yuan-xin (2013) discusses the use of 1,1'-Bis(diphenylphosphino)ferrocene in palladium-catalyzed synthesis of diphenyl carbonate from phenol, showcasing its potential in organic synthesis (Yuan-xin, 2013).
Propiedades
InChI |
InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEFUPRXCLGNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][C]([CH]1)C(C)(C)C)C(C)C.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57FeP3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)




